2-Benzylcyclohexanol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
5333-61-9 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
2-benzylcyclohexan-1-ol |
InChI |
InChI=1S/C13H18O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-14H,4-5,8-10H2 |
InChI Key |
OXELMKYUIJQOJR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC2=CC=CC=C2)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Mechanistic Pathways for 2 Benzylcyclohexanol
Classical Total Synthesis Approaches
Classical methods for the synthesis of 2-benzylcyclohexanol primarily involve two well-established routes: the aldol (B89426) condensation followed by catalytic hydrogenation, and the use of organometallic reagents.
Aldol Condensation and Catalytic Hydrogenation Strategies from Cyclohexanone (B45756) and Benzaldehyde (B42025) Precursors
The synthesis of this compound can be efficiently achieved through a two-step process commencing with the aldol condensation of cyclohexanone and benzaldehyde. byjus.commasterorganicchemistry.com This base-catalyzed reaction, often referred to as a Claisen-Schmidt condensation, involves the formation of an enolate from cyclohexanone, which then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. byjus.commasterorganicchemistry.comiitk.ac.in The resulting β-hydroxy ketone readily undergoes dehydration to yield the α,β-unsaturated ketone, 2-benzylidenecyclohexanone (B74925). byjus.comlibretexts.org
The mechanism for the base-catalyzed aldol condensation proceeds as follows:
Enolate Formation: A base, such as sodium hydroxide, abstracts an α-hydrogen from cyclohexanone to form a resonance-stabilized enolate. youtube.commagritek.com
Nucleophilic Attack: The enolate attacks the electrophilic carbonyl carbon of benzaldehyde, forming an alkoxide intermediate. byjus.com
Protonation: The alkoxide is protonated by a protic solvent (e.g., water or ethanol) to give the β-hydroxy ketone. byjus.com
Dehydration: Under the reaction conditions, the β-hydroxy ketone is readily dehydrated to form the more stable conjugated system of 2-benzylidenecyclohexanone. byjus.com
The subsequent step involves the catalytic hydrogenation of the 2-benzylidenecyclohexanone intermediate. This reduction can be accomplished using various catalytic systems to yield this compound. cymitquimica.com The choice of catalyst can influence the reaction conditions and the stereochemical outcome of the product. For instance, nickel nanoparticles have been used for the hydrogenation of the carbonyl group. researchgate.net The industrial preparation of related compounds like 2-ethyl-1-hexanol also involves an aldol condensation followed by hydrogenation, highlighting the robustness of this synthetic strategy. pressbooks.pubrsc.org
Table 1: Catalytic Systems for the Hydrogenation of 2-Benzylidenecyclohexanone
| Catalyst | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| Pd/C | H₂, atmospheric pressure | This compound | metu.edu.tr |
| Rhodium-based catalysts | H₂, 50 psi | This compound | metu.edu.tr |
| Platinum-based catalysts | H₂, 50 psi | This compound | metu.edu.tr |
| Nickel nanoparticles | NaBH₄, isopropanol (B130326), H₂ | This compound | researchgate.net |
Organometallic Reagent-Mediated Pathways: Benzyl (B1604629) Magnesium Bromide with Cyclohexene (B86901) Oxide
An alternative classical approach involves the ring-opening of cyclohexene oxide with an organometallic reagent, specifically a Grignard reagent such as benzyl magnesium bromide. mcgill.caarkat-usa.org This reaction provides a direct route to this compound. The nucleophilic benzyl group from the Grignard reagent attacks one of the electrophilic carbons of the epoxide ring, leading to the opening of the three-membered ring. Subsequent workup with an acid protonates the resulting alkoxide to furnish the final alcohol product. mcgill.ca
The reaction between benzylmagnesium chloride and cyclohexene oxide has been reported to yield this compound. mcgill.ca This method is also applicable to other organometallic reagents, as phenyllithium (B1222949) reacts with cyclohexene oxide to produce 2-phenyl-cyclohexanol. mcgill.ca The stereochemistry of the product is typically trans, resulting from the backside attack of the nucleophile on the epoxide ring.
Stereoselective and Asymmetric Synthesis Strategies
The synthesis of specific stereoisomers of this compound requires more advanced techniques that control the stereochemical outcome of the reaction. These methods are crucial for applications where a single enantiomer or diastereomer is desired.
Chiral Auxiliary-Mediated Asymmetric Induction in Cyclohexanol (B46403) Derivatives
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. wikipedia.orgslideshare.netiipseries.org After the desired transformation, the auxiliary can be removed and ideally recovered. wikipedia.org While specific examples for the synthesis of this compound are not extensively detailed in the provided context, the principles of chiral auxiliary-mediated synthesis are well-established for related cyclohexanol derivatives. soton.ac.ukusm.edu For instance, trans-2-phenyl-1-cyclohexanol (B1200244) has been used as a chiral auxiliary in ene reactions. wikipedia.org
In the context of synthesizing chiral this compound, a chiral auxiliary could be attached to either the cyclohexanone or benzaldehyde precursor to induce facial selectivity during the C-C bond formation in the aldol condensation. Alternatively, a chiral auxiliary could be employed during the reduction of an appropriate precursor. Evans oxazolidinones are a prominent class of chiral auxiliaries widely used in asymmetric aldol reactions and alkylations to achieve high levels of stereocontrol. sioc-journal.cnresearchgate.net
Catalytic Asymmetric Transformations for Enantiomeric Enrichment
Catalytic asymmetric synthesis represents a highly efficient approach for generating enantiomerically enriched products. frontiersin.orgrsc.org This strategy relies on the use of a small amount of a chiral catalyst to generate large quantities of a chiral product. For the synthesis of this compound, this could involve the asymmetric hydrogenation of 2-benzylidenecyclohexanone or the asymmetric reduction of a suitable ketone precursor.
Ruthenium complexes with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) are well-known for their effectiveness in the asymmetric hydrogenation of various functionalized olefins, including α,β-unsaturated ketones. The application of such a catalyst system to 2-benzylidenecyclohexanone could potentially yield enantiomerically enriched this compound. The development of catalytic asymmetric methods for the synthesis of related structures, such as 2,2-disubstituted oxetanes from ketones and 1,2-bis(boronic) esters, underscores the potential of this approach. nih.govsioc-journal.cn
Kinetic Resolution Methodologies for Stereoisomer Separation
Kinetic resolution is a method used to separate a racemic mixture of chiral molecules. This technique relies on the differential rate of reaction of the two enantiomers with a chiral reagent or catalyst, resulting in the enrichment of the less reactive enantiomer and the conversion of the more reactive enantiomer into a new compound. researchgate.net
For the separation of stereoisomers of this compound, an enzymatic kinetic resolution could be employed. soton.ac.uk For example, an enzyme could selectively acylate one enantiomer of racemic this compound, allowing for the separation of the acylated product from the unreacted enantiomer. Epoxide hydrolases have been used for the kinetic resolution of related epoxides, yielding diols and epoxides with high enantiomeric excess. researchgate.net Similarly, dynamic kinetic resolution can be a powerful tool, as demonstrated in the asymmetric transfer hydrogenation of 2-benzoylmorpholin-3-ones, which allows for the simultaneous control of two stereogenic centers. nih.gov
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on creating more environmentally friendly and efficient processes. Key areas of development include the use of benign solvent systems, biocatalytic methods for enhanced selectivity, and designing synthetic routes with high atom economy and minimal waste.
The pursuit of greener synthesis has led to the exploration of alternatives to traditional volatile organic solvents. One promising approach is the use of water as a reaction medium. For instance, the synthesis of the related compound trans-2-(benzylamino)cyclohexanol has been successfully achieved in hot water (80–90°C) with a high yield of 92%, eliminating the need for organic solvents. This method highlights the potential for developing aqueous systems for the synthesis of this compound derivatives.
Another significant advancement in green chemistry is the development of solvent-free reaction conditions. rsc.orgresearchgate.net Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful tool for solvent-free synthesis. nih.govbeilstein-journals.orgmdpi.com This technique can lead to shorter reaction times, reduced waste, and access to novel reactivity. rsc.orgbeilstein-journals.org While specific applications to this compound are still emerging, the successful solvent-free mechanochemical synthesis of various organic molecules, including polyaromatic hydrocarbons and biphenyltetracarboxydiimides, suggests its feasibility for this target compound. rsc.orgresearchgate.netmdpi.com For example, a solvent-free mechanochemical approach has been used for the synthesis of polyaromatic hydrocarbon derivatives, demonstrating the potential of this method for molecules with limited solubility in green solvents. rsc.org
The use of recyclable, encapsulated catalysts, such as Pd(0) EnCat™ 30NP, also contributes to greener processes by simplifying catalyst removal and reducing solvent usage during workup. sigmaaldrich.com In some cases, reactions can be performed in more environmentally friendly solvents like ethyl acetate, which can help avoid over-reduction by-products often seen in protic solvents. sigmaaldrich.com
Table 1: Environmentally Benign Approaches to Synthesis
| Approach | Key Features | Potential Application to this compound Synthesis |
|---|---|---|
| Aqueous Synthesis | Uses water as the solvent, reducing reliance on volatile organic compounds. | Synthesis of related amino alcohols has been shown to be effective in water. |
| Solvent-Free Mechanochemistry | Reactions are induced by mechanical force, eliminating the need for a solvent. | A promising technique for a variety of organic transformations, potentially applicable to the synthesis of this compound. rsc.orgresearchgate.netnih.govbeilstein-journals.orgmdpi.com |
| Recyclable Catalysts | Encapsulated or supported catalysts that can be easily recovered and reused. | Simplifies purification and reduces waste, as demonstrated with palladium catalysts. sigmaaldrich.com |
Biocatalysis offers a powerful and sustainable approach to the synthesis of chiral molecules, often providing high enantioselectivity under mild reaction conditions. chemrxiv.orgmdpi.com For the synthesis of enantiomerically pure this compound, lipase-catalyzed kinetic resolution represents a highly effective strategy. chemrxiv.orgorgsyn.orgsoton.ac.uk In a process analogous to the resolution of trans-2-phenylcyclohexanol, a racemic mixture of this compound can be subjected to enzymatic acylation. orgsyn.org Lipases, such as those from Pseudomonas cepacia (e.g., Lipase (B570770) PS from Amano) or Candida rugosa, can selectively acylate one enantiomer, allowing for the separation of the unreacted alcohol and the newly formed ester, both in high enantiomeric excess. chemrxiv.orgmdpi.comsoton.ac.uk The choice of solvent can be crucial for achieving high enantioselectivity, with cyclohexane (B81311) being identified as an optimal solvent in some lipase-catalyzed resolutions. chemrxiv.org
Another biocatalytic approach involves the stereoselective reduction of the precursor, 2-benzylcyclohexanone (B1266569), using microorganisms or isolated enzymes. nih.gov Ketoreductases (KREDs) are particularly useful for the asymmetric reduction of ketones to produce chiral alcohols. google.com For example, Saccharomyces cerevisiae has been used for the stereoselective reduction of 2-substituted cyclohexanones, yielding products with high enantiomeric purity. nih.gov This method can produce specific diastereomers depending on the substrate and reaction conditions.
Chemoenzymatic dynamic kinetic resolution (DKR) is a more advanced strategy that can theoretically achieve a 100% yield of a single enantiomer. google.comnih.gov This approach combines the enantioselective enzymatic reaction with a chemical catalyst that racemizes the unreacted enantiomer in situ. nih.gov For instance, a lipase could be used in conjunction with a ruthenium catalyst, such as Shvo's or Bäckvall's catalyst, to perform a DKR of this compound. nih.gov
Table 2: Biocatalytic and Chemoenzymatic Synthesis Strategies
| Method | Biocatalyst/Catalyst | Key Outcome |
|---|---|---|
| Kinetic Resolution | Lipase (e.g., from Pseudomonas cepacia, Candida rugosa) | Separation of enantiomers of this compound via selective acylation. chemrxiv.orgmdpi.comorgsyn.orgsoton.ac.uk |
| Stereoselective Reduction | Saccharomyces cerevisiae, Ketoreductases (KREDs) | Asymmetric reduction of 2-benzylcyclohexanone to specific stereoisomers of this compound. nih.govgoogle.com |
| Dynamic Kinetic Resolution | Lipase + Ruthenium catalyst (e.g., Shvo's catalyst) | Potential for complete conversion of a racemic mixture to a single enantiomer. google.comnih.gov |
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.gov Reactions with high atom economy, such as addition reactions, are inherently less wasteful. nih.gov In the context of this compound synthesis, hydrogenation reactions are generally atom-economical as all the atoms of the hydrogen molecule are incorporated into the product.
Waste minimization is a broader concept that encompasses not only atom economy but also the reduction of by-products, solvent waste, and energy consumption. researchgate.net The choice of synthetic route and catalyst plays a crucial role in minimizing waste. For example, catalytic hydrogenations are superior to stoichiometric reductions (e.g., using sodium borohydride) in terms of atom economy and waste generation. The use of heterogeneous, recyclable catalysts further contributes to waste minimization by simplifying product purification and allowing for catalyst reuse. sigmaaldrich.comgoogle.com
Solvent selection is another critical factor. The use of environmentally benign solvents or solvent-free conditions, as discussed previously, significantly reduces the environmental impact of the synthesis. rsc.orgresearchgate.net Furthermore, designing processes that integrate reaction and separation steps can lead to more efficient and less wasteful manufacturing. For instance, using a supported catalyst that can be easily filtered off eliminates the need for aqueous workups and extractions, thereby reducing solvent waste.
A comparative analysis of different synthetic pathways to this compound reveals variations in their adherence to green chemistry principles. For example, the direct hydrogenation of 2-benzylphenol (B1197477) is a more atom-economical route than a multi-step synthesis involving the protection and deprotection of functional groups.
Biocatalytic and Chemoenzymatic Approaches for Selective Synthesis
Synthesis from Related Aromatic and Cyclohexanone Precursors
The synthesis of this compound is often achieved through the hydrogenation or reduction of readily available precursors such as 2-benzylphenol and 2-benzylcyclohexanone. The choice of catalyst and reaction conditions is critical for controlling the stereochemical outcome of these transformations.
The catalytic hydrogenation of 2-benzylphenol provides a direct route to this compound. Palladium on activated carbon (Pd/C) is a commonly used and effective catalyst for this transformation. sci-hub.seacs.orgresearchgate.net The reaction typically involves the hydrogenation of the aromatic ring of the phenol (B47542) moiety. acs.org
In a study on the hydrodeoxygenation of 2-benzylphenol, it was found that the initial and invariable step is the hydrogenation over Pd/C to yield this compound. acs.org The reaction can be carried out under relatively mild conditions. For instance, the hydrogenation of benzyl phenyl ether, a related compound, over Pd/AC has been achieved at room temperature (25°C) and low hydrogen pressure (0.1 MPa), selectively cleaving the C-O bond without hydrogenating the aromatic rings. researchgate.net For the hydrogenation of the phenol ring, more forcing conditions are generally required. A study on the hydrodeoxygenation of benzylphenols used a 5 wt% Pd/C catalyst at 180°C and 6 MPa of H₂ in an aqueous medium. sci-hub.se The choice of solvent can also influence the reaction, with isopropanol being an effective H-donor solvent in some palladium-catalyzed hydrogenolysis reactions. researchgate.net
Table 3: Hydrogenation of 2-Benzylphenol to this compound
| Catalyst | Pressure (MPa) | Temperature (°C) | Solvent | Reference |
|---|---|---|---|---|
| 5 wt% Pd/C | 6 | 180 | Water | sci-hub.se |
| Pd/C | Not specified | Not specified | Not specified | acs.org |
| Pd/AC | 0.1 | 25 | Isopropanol | researchgate.net (related reaction) |
The catalytic reduction of 2-benzylcyclohexanone is a key method for producing specific stereoisomers of this compound, namely the cis and trans isomers. The stereochemical outcome of the reduction is highly dependent on the catalyst and the reaction conditions employed.
The trans-isomer of this compound is typically obtained through reduction with sodium in moist ether. In contrast, the cis-isomer is preferentially formed through the catalytic reduction of 2-benzylcyclohexanone using a platinum catalyst in an acidic medium, such as methanol (B129727) containing a small amount of acid. Hydrogenation with Raney nickel also predominantly yields the cis-alcohol.
The reduction of 2-benzylcyclohexanone with lithium aluminum hydride (LiAlH₄) results in a mixture of both cis and trans isomers, with the trans-isomer being the major product. The stereoselectivity of these reductions can be explained by the steric hindrance of the catalyst and the substrate. For catalytic hydrogenations, the catalyst approaches from the less hindered side of the molecule, leading to the formation of the cis-alcohol. In the case of metal hydride reductions, the stereochemical outcome is influenced by both steric and electronic factors.
Table 4: Stereoselective Reduction of 2-Benzylcyclohexanone
| Reagent/Catalyst | Solvent | Major Product | Minor Product |
|---|---|---|---|
| Platinum | Acidic Methanol | cis-2-Benzylcyclohexanol | trans-2-Benzylcyclohexanol |
| Raney Nickel | Not specified | cis-2-Benzylcyclohexanol | Not specified |
| Lithium Aluminum Hydride (LiAlH₄) | Not specified | trans-2-Benzylcyclohexanol | cis-2-Benzylcyclohexanol |
| Sodium | Moist Ether | trans-2-Benzylcyclohexanol | Not specified |
Epoxide Ring-Opening Reactions for Cyclohexanol Formation
The formation of this compound via the ring-opening of cyclohexene oxide is a classic example of nucleophilic addition to a strained three-membered ring. This reaction's outcome is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of an acid or base catalyst. The inherent ring strain in epoxides, estimated to be around 13 kcal/mol, provides the thermodynamic driving force for the reaction. masterorganicchemistry.com
The mechanism of the epoxide ring-opening can proceed through either an SN1 or SN2 pathway. libretexts.org The regioselectivity and stereochemistry of the product are determined by which of these mechanistic pathways is dominant. libretexts.orglumenlearning.com
Under basic or neutral conditions, the reaction typically follows an SN2 mechanism. masterorganicchemistry.comlibretexts.org A strong nucleophile, such as a Grignard reagent (e.g., benzylmagnesium bromide) or an organolithium reagent, attacks one of the electrophilic carbon atoms of the epoxide. masterorganicchemistry.compacific.edu Due to steric hindrance, the nucleophilic attack preferentially occurs at the less substituted carbon atom. masterorganicchemistry.comchemistrysteps.com This backside attack results in an inversion of stereochemistry at the reaction center, leading to the formation of a trans product. masterorganicchemistry.comchemistrysteps.com The initial product is an alkoxide, which is subsequently protonated during an aqueous workup to yield the final alcohol. chemistrysteps.com
In contrast, acid-catalyzed ring-opening can exhibit more SN1 character. libretexts.orglumenlearning.com The acid protonates the epoxide oxygen, creating a better leaving group. libretexts.orglumenlearning.com This is followed by the nucleophilic attack. If the epoxide is unsymmetrical, the nucleophile will preferentially attack the more substituted carbon, as it can better stabilize the developing positive charge in the transition state. libretexts.org
For the synthesis of this compound from cyclohexene oxide, a benzyl nucleophile is required. This can be in the form of a benzyl Grignard reagent (benzylmagnesium bromide) or benzyllithium. The reaction of cyclohexene oxide with benzylmagnesium bromide in an appropriate solvent like THF is a common method for preparing trans-2-benzylcyclohexanol. pacific.edu
Recent research has also explored the use of various catalysts to enhance the efficiency and stereoselectivity of epoxide ring-opening reactions. For instance, Lewis acids have been shown to catalyze these reactions. acs.org Chiral ligands can be employed to achieve enantioselective synthesis, yielding specific stereoisomers of 2-substituted cyclohexanols. scielo.org.mx
The following table summarizes representative findings for the synthesis of 2-substituted cyclohexanols via epoxide ring-opening, illustrating the versatility of this method.
| Epoxide | Nucleophile/Reagent | Catalyst/Conditions | Product | Yield | Key Findings & Ref. |
| Cyclohexene oxide | Benzylmagnesium bromide | THF | trans-2-Benzylcyclohexanol | --- | Basic epoxide opening. pacific.edu |
| Cyclohexene oxide | Phenyllithium | Chiral Schiff Base Ligands | (1S,2R)-2-Phenylcyclohexanol | 9-67% ee | Enantioselective ring opening. scielo.org.mx |
| Cyclohexene oxide | Aniline | Fe(O₂CCF₃)₃ (1 mol%) | trans-2-(Phenylamino)cyclohexanol | 97% | Fast reaction catalyzed by iron(III) trifluoroacetate. researchgate.net |
| Cyclohexene oxide | tert-Butanol | Cu(BF₄)₂ | trans-2-(tert-Butoxy)cyclohexanol | --- | Lewis acid catalyzed opening. pacific.edu |
| Cyclohexene oxide | Methylamine | --- | 2-(Methylamino)cyclohexanol | --- | Nucleophilic ring-opening by an amine. pearson.com |
Stereochemical and Conformational Elucidation of 2 Benzylcyclohexanol
In-depth Analysis of Cis and Trans Stereoisomers
2-Benzylcyclohexanol exists as two primary stereoisomers: cis-2-benzylcyclohexanol and trans-2-benzylcyclohexanol. The distinction between these isomers lies in the relative orientation of the benzyl (B1604629) and hydroxyl groups attached to the cyclohexane (B81311) ring.
In the cis isomer , both the benzyl and hydroxyl groups are on the same side of the cyclohexane ring plane.
In the trans isomer , the benzyl and hydroxyl groups are on opposite sides of the ring plane.
The stereochemistry of these isomers has been confirmed through various synthetic methods and analytical techniques. For instance, the reduction of 2-benzylcyclohexanone (B1266569) can yield both cis and trans isomers, with the product ratio often depending on the catalyst and reaction conditions employed. researchgate.net Specifically, the catalytic reduction of 2-benzylcyclohexanone using platinum in acidic methanol (B129727) has been utilized to prepare cis-2-benzylcyclohexanol. researchgate.net The trans isomer, with a reported melting point of 77°C, has been assigned its configuration based on established principles like the von Auwers-Skita rule. researchgate.net
The physical properties of these isomers, such as melting point, can differ. For example, in related substituted cyclohexanols, the cis isomer may exhibit a higher melting point than the trans isomer due to more efficient crystal packing.
Table 1: Stereoisomers of this compound
| Isomer | Relative Position of Substituents |
|---|---|
| cis-2-Benzylcyclohexanol | Hydroxyl and benzyl groups on the same side of the ring. |
Advanced Spectroscopic Determination of Relative and Absolute Stereochemistry
Modern spectroscopic techniques are indispensable for the unambiguous determination of the relative and absolute stereochemistry of the this compound isomers.
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules. magritek.com For this compound, various NMR experiments provide critical information for stereochemical assignment.
¹H NMR: The chemical shifts and coupling constants of the protons on the cyclohexane ring are highly sensitive to their spatial orientation. In the chair conformation, axial and equatorial protons exhibit distinct chemical shifts. The coupling constants between adjacent protons (vicinal coupling) are governed by the Karplus equation, which relates the dihedral angle to the coupling constant. organicchemistrydata.org This allows for the differentiation of cis and trans isomers.
¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are also influenced by the stereochemistry of the substituents. The γ-gauche effect, for instance, can cause an upfield shift for a carbon atom that has a gauche relationship with a substituent three bonds away. organicchemistrydata.org
COSY (Correlation Spectroscopy): This 2D NMR technique identifies proton-proton couplings within the molecule, helping to trace the connectivity of the proton network in the cyclohexane ring. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton and carbon signals, allowing for the definitive assignment of which protons are attached to which carbon atoms. researchgate.net
NOE (Nuclear Overhauser Effect): NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), are particularly valuable for determining stereochemistry. ox.ac.uk The NOE effect is observed between protons that are close in space, regardless of whether they are directly bonded. ox.ac.uk For example, in the cis isomer, an NOE would be expected between the proton on the carbon bearing the hydroxyl group and the protons of the benzyl group, which would be absent or much weaker in the trans isomer.
Table 2: Key NMR Techniques for Stereochemical Assignment
| NMR Technique | Information Provided | Application to this compound |
|---|---|---|
| ¹H NMR | Proton chemical shifts and coupling constants. | Differentiates axial and equatorial protons, aiding in isomer identification. |
| ¹³C NMR | Carbon chemical shifts. | Reveals steric interactions through effects like the γ-gauche effect. |
| COSY | Proton-proton correlations. | Establishes the connectivity of the cyclohexane ring protons. |
| HSQC | Proton-carbon correlations. | Assigns protons to their corresponding carbons. |
Mass spectrometry (MS) can also be employed to differentiate between stereoisomers, although it is often more challenging than with NMR. nih.gov While cis and trans isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) can sometimes differ due to their different steric environments.
In some cases, specific fragmentation pathways may be favored in one isomer over the other. For example, studies on related substituted cyclohexanols have shown that stereospecific rearrangements can occur in the mass spectrometer, leading to unique fragment ions for a particular isomer. researchgate.net The analysis of these fragmentation patterns, sometimes enhanced by techniques like metastable ion analysis, can provide clues to the stereochemistry. researchgate.net However, for definitive differentiation, mass spectrometry is often used in conjunction with a separation technique like gas chromatography (GC-MS), where the isomers will have different retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, COSY, HSQC, and NOE Techniques for Stereochemical Assignment
Conformational Analysis and Dynamics of the Cyclohexane Ring System
The cyclohexane ring is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. The presence of substituents influences the equilibrium between the two possible chair conformations.
In a substituted cyclohexane, a substituent can occupy either an axial or an equatorial position. The bulky benzyl group has a strong preference for the equatorial position to avoid steric hindrance with the axial hydrogens on the same side of the ring (1,3-diaxial interactions).
For trans -This compound , the most stable conformation will have both the bulky benzyl group and the hydroxyl group in equatorial positions.
For cis -This compound , one substituent must be axial while the other is equatorial. Given the larger size of the benzyl group compared to the hydroxyl group, the conformation with the benzyl group in the equatorial position and the hydroxyl group in the axial position is generally favored.
Computational studies and X-ray crystallography on similar substituted cyclohexanols have confirmed that bulky groups enforce a chair conformation with the substituent in an equatorial position to minimize these steric clashes.
The two chair conformations of a cyclohexane derivative are in a constant state of interconversion, a process known as ring flipping. The rate of this interconversion and the position of the equilibrium are dependent on the energy difference between the two chair forms.
For trans-2-benzylcyclohexanol, the diequatorial conformation is significantly more stable, so the equilibrium lies heavily on this side. For cis-2-benzylcyclohexanol, the energy difference between the two possible chair conformations (axial-equatorial vs. equatorial-axial) is smaller, but the conformation with the equatorial benzyl group is still expected to be the major contributor to the equilibrium mixture.
The study of these dynamics can be performed using variable-temperature NMR spectroscopy. At low temperatures, the interconversion can be slowed down enough on the NMR timescale to observe the signals of the individual conformers. As the temperature is raised, the signals broaden and eventually coalesce into a time-averaged spectrum at room temperature. ox.ac.uk
Steric and Electronic Effects Governing Diastereoselective Outcomes in Reactions
The stereochemical outcomes in reactions involving the synthesis or transformation of this compound are critically dependent on a complex interplay of steric and electronic factors. These influences dictate the facial selectivity of approaching reagents and stabilize or destabilize transition states, thereby controlling the formation of specific diastereomers. Key reactions where these effects are prominent include the reduction of the precursor ketone, 2-benzylcyclohexanone, and the acylation of the this compound hydroxyl group.
Diastereoselective Reduction of 2-Benzylcyclohexanone
The reduction of 2-benzylcyclohexanone to this compound can yield either cis or trans diastereomers, depending on the reaction conditions and the nature of the reducing agent. The steric bulk of both the reducing agent and the benzyl substituent on the cyclohexanone (B45756) ring are primary determinants of the stereochemical course.
Research has shown that the catalytic reduction of 2-benzylcyclohexanone using a platinum catalyst in acidic methanol preferentially yields cis-2-benzylcyclohexanol. researchgate.net This outcome is governed by the steric hindrance presented by the catalyst surface and the substituent. In general, for the reduction of 2-substituted cyclohexanones, hydride transfer is controlled by both steric and electronic effects, particularly at higher temperatures. rsc.org The bulky benzyl group can influence the trajectory of the incoming hydride, favoring an equatorial attack to avoid steric clash, which leads to the formation of the cis alcohol where the hydroxyl and benzyl groups are on opposite faces of the ring in its most stable chair conformation. The choice of catalyst is crucial; studies have investigated the differing steric effects of platinum and platinized charcoal catalysts compared to reagents like lithium aluminium hydride in the reduction of 2-benzylcyclohexanone. researchgate.net
| Reducing Agent / Catalyst | Substrate | Major Product | Source |
| Platinum in acidic methanol | 2-Benzylcyclohexanone | cis-2-Benzylcyclohexanol | researchgate.net |
| Diisobutylaluminium phenoxides | 2-Substituted cyclohexanones | Varies (controlled by steric & electronic effects) | rsc.org |
Influence of Substituents in Acylation Reactions
The acylation of this compound provides a clear example of how subtle electronic interactions and steric factors can dramatically influence diastereoselectivity. Studies on the reaction of racemic trans-2-benzylcyclohexanol with racemic 2-chloropropionyl chloride have revealed that an achiral catalyst can induce a complete reversal of diastereoselectivity. arkat-usa.orgpacific.edu
| Substrate | Acylating Agent | Catalyst | Diastereomeric Ratio (dr) | Source |
| (±)-trans-2-Benzylcyclohexanol | (±)-2-Chloropropionyl chloride | None | Varies (baseline selectivity) | arkat-usa.org |
| (±)-trans-2-Benzylcyclohexanol | (±)-2-Chloropropionyl chloride | Pyridine (B92270) | Reversed diastereoselectivity | arkat-usa.orgpacific.edu |
Electronic Effects in Cyclization Reactions
The electronic nature of the benzyl group also plays a significant role in directing the stereochemical outcome of intramolecular reactions. In acid-catalyzed cyclialkylations of related systems, such as 2-(2-arylethyl)-cyclohexanols, the electronic properties of substituents on the aromatic ring profoundly influence the stereochemistry of the products. insaindia.res.in Electron-donating or electron-withdrawing groups on the phenyl ring of the benzyl substituent can alter the stability of carbocation intermediates formed during acid-catalyzed cyclization. This modulation of intermediate stability directs the reaction pathway, leading to the stereocontrolled synthesis of specific polycyclic diterpene structures. insaindia.res.in This principle demonstrates that electronic effects, transmitted through the benzyl group, are a powerful tool for controlling stereochemistry at ring junctions in complex syntheses originating from benzyl-cyclohexanol scaffolds.
Chemical Reactivity and Transformation Pathways of 2 Benzylcyclohexanol
Reactions Involving the Hydroxyl Functional Group
The hydroxyl group is the primary site of reactivity in 2-benzylcyclohexanol, participating in a variety of transformations including acylation, glycosylation, and nucleophilic substitution.
The acylation of this compound has been a subject of study, particularly concerning the diastereoselectivity of the reaction. The reaction of racemic trans-2-benzylcyclohexanol with acylating agents like (±)-2-chloropropionyl chloride can be influenced by the presence of a catalyst. pacific.edu Research has shown that pyridine (B92270) can catalyze the acylation and notably reverse the diastereoselectivity of the reaction. pacific.edu This effect is attributed to a favorable interaction between the aromatic moiety of the trans-2-substituent and the pyridinium (B92312) species in the transition state. pacific.edu However, the expectation that a bulkier acyl chloride would lead to higher diastereomeric ratios was not met; in fact, using (±)-2-chloro-2-phenylacetyl chloride generally resulted in lower diastereoselectivity. pacific.edu
In a study on oxidative cyclization, various chiral auxiliaries based on cyclohexanol (B46403) were synthesized, including (±)-trans-2-benzylcyclohexanol. soton.ac.uk These were coupled with a dienoyl chloride to form diene esters. soton.ac.uk The subsequent oxidative cyclization of the diene ester derived from (±)-trans-2-benzylcyclohexanol yielded THF diols with a diastereoisomeric ratio of 1.32:1. soton.ac.uk
Table 1: Diastereoselectivity in Acylation and Related Reactions of this compound Derivatives
| Acylating/Reacting Agent | Catalyst/Conditions | Product | Diastereomeric Ratio (dr) |
| (±)-2-chloropropionyl chloride | Pyridine | Acylated ester | Reversal of diastereoselectivity observed pacific.edu |
| (±)-2-chloro-2-phenylacetyl chloride | Pyridine | Acylated ester | Lower dr than with (±)-2-chloropropionyl chloride pacific.edu |
| Dienoyl chloride / Oxidative cyclization | N/A | THF diols | 1.32:1 soton.ac.uk |
This table summarizes the observed diastereoselectivity in various reactions involving the hydroxyl group of this compound, highlighting the influence of reagents and catalysts.
The hydroxyl group of this compound can be replaced by other functional groups through nucleophilic substitution reactions. geeksforgeeks.org These reactions typically involve protonation of the hydroxyl group to form a good leaving group (water), followed by attack of a nucleophile. The reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the substrate, nucleophile, and reaction conditions. geeksforgeeks.orgmasterorganicchemistry.com For a secondary alcohol like this compound, both pathways are possible. masterorganicchemistry.com
Halogenation, a specific type of nucleophilic substitution, involves the replacement of the hydroxyl group with a halogen. mnstate.edu This transformation is a key step in the synthesis of various organic compounds. The hydrodechlorination of chlorophene can lead to the formation of this compound, indicating the reversibility of such halogenation/dehalogenation processes under certain conditions. mdpi.com The introduction of halogen atoms into related complex molecules has been systematically studied to assess the impact on biological affinity and pharmacokinetic properties. nih.gov
Glycosylation Reactions: Koenigs-Knorr Synthesis with Substituted Analogs
Intramolecular Cyclization and Rearrangement Processes
Under acidic conditions, this compound and its derivatives can undergo intramolecular reactions to form complex polycyclic systems.
Acid-catalyzed cyclization of this compound derivatives is a key method for synthesizing polycyclic hydroaromatic systems, such as hydrofluorenes and benzobicyclo[3.3.1]nonenes. ias.ac.ininsaindia.res.in The choice of acid catalyst significantly influences the product distribution. For instance, the cyclization of 2-benzyl-1,3-dimethylcyclohexanol with polyphosphoric acid predominantly yields 1,4a-dimethyl-1,2,3,4,4a,9a-hexahydrofluorene. ias.ac.in In contrast, using aluminum chloride as the catalyst favors the formation of 4,9-dimethyl-7,8-benzobicyclo[3.3.1]non-7-ene. ias.ac.in Similarly, the alkylation of benzene (B151609) with 1-benzylcyclohexanol (B154948) using an AlCl(_3)/CH(_3)NO(_2) catalyst gives a mixture of 2,3-benzobicyclo[3.3.1]nona-2-ene (79%) and cyclohexyldiphenylmethane (21%). researchgate.netresearchgate.net When 85% H(_2)SO(_4) is used, a more complex mixture including 1-benzylcyclohexene is formed. researchgate.netresearchgate.net These cyclialkylation reactions provide a pathway to bridged-ring systems and angularly substituted hydrofluorenes. ias.ac.inias.ac.in
Table 2: Products of Acid-Catalyzed Cyclization of this compound Derivatives
| Starting Material | Catalyst | Major Product(s) |
| 2-Benzyl-1,3-dimethylcyclohexanol | Polyphosphoric acid | 1,4a-Dimethyl-1,2,3,4,4a,9a-hexahydrofluorene ias.ac.in |
| 2-Benzyl-1,3-dimethylcyclohexanol | Aluminum chloride | 4,9-Dimethyl-7,8-benzobicyclo[3.3.1]non-7-ene ias.ac.in |
| 1-Benzylcyclohexanol | AlCl(_3)/CH(_3)NO(_2) | 2,3-Benzobicyclo[3.3.1]nona-2-ene, Cyclohexyldiphenylmethane researchgate.netresearchgate.net |
| 1-Benzylcyclohexanol | 85% H(_2)SO(_4) | 1-Benzylcyclohexene, 2,3-Benzobicyclo[3.3.1]nona-2-ene, Cyclohexyldiphenylmethane researchgate.netresearchgate.net |
This table illustrates how the choice of catalyst directs the outcome of intramolecular alkylation reactions of this compound and its derivatives, leading to different polycyclic systems.
The mechanism of acid-catalyzed cyclialkylation of benzylcyclohexanols involves the formation of a carbocation intermediate, which then undergoes an intramolecular electrophilic attack on the adjacent benzene ring. researchgate.net The nature of the final product is determined by the stability of the resulting cyclic system and the reaction conditions. Polyphosphoric acid-catalyzed cyclizations are suggested to be kinetically controlled processes, favoring alkylation at tertiary carbocations. ias.ac.in Conversely, aluminum chloride-catalyzed reactions are considered to be under thermodynamic control, leading to the more stable benzobicyclo[3.3.1]nonene derivatives. ias.ac.in
The formation of bridged-ring systems is often favored over the corresponding hydrofluorene structures due to the strain-free nature of the resulting bicyclo[3.3.1]nonene system. ias.ac.in However, the strategic placement of substituents on the cyclohexanol ring can influence the reaction pathway to favor the formation of hydrofluorenes. ias.ac.inias.ac.in Mechanistic interpretations for the formation of various products, including those resulting from rearrangements, have been proposed based on carbocation behavior. researchgate.net
Effects of Catalyst and Substrate Structure on Cyclization Regio- and Stereoselectivity
The acid-catalyzed cyclization of this compound and its derivatives is a key transformation that leads to the formation of condensed cyclic and bridged-ring systems. The regioselectivity and stereoselectivity of these reactions are significantly influenced by the choice of catalyst and the structure of the substrate.
Research has shown that the use of different acid catalysts can lead to distinct product distributions. For instance, the cyclization of this compound derivatives with polyphosphoric acid (PPA) has been found to predominantly yield hexahydrofluorene derivatives. uga.edu In contrast, employing aluminum chloride (AlCl₃) as the catalyst often results in the formation of rearranged bicyclo[3.3.1]nonane systems. uga.edu This divergence in reaction pathways underscores the critical role of the catalyst in directing the regiochemical outcome of the cyclization.
The structure of the this compound substrate, particularly the substitution pattern on the cyclohexyl and benzyl (B1604629) rings, also exerts a strong influence on the reaction's stereoselectivity. Studies on methyl-substituted benzylcyclohexanols have demonstrated that the position of the methyl group affects the stereochemical course of the cyclization. ias.ac.in For example, the cyclization of 2-benzyl-1,3-dimethylcyclohexanol with PPA gives mainly 1,4a-dimethyl-1,2,3,4,4a,9a-hexahydrofluorene, while with aluminum chloride, it yields 4,9-dimethyl-7,8-benzobicyclo[3.3.1]non-7-ene. ias.ac.in These findings highlight the intricate interplay between the substrate's steric and electronic properties and the nature of the acidic catalyst in determining the final product's stereochemistry. insaindia.res.inias.ac.in
Furthermore, the presence of specific functional groups on the substrate can influence the diastereoselectivity of related reactions. For instance, in the oxidative cyclization of 2-methylenehept-5-enoates using chiral auxiliaries derived from trans-2-substituted cyclohexanols, the diastereomeric ratio of the products was found to be dependent on the nature of the substituent. soton.ac.uk While auxiliaries like (±)-trans-2-p-tolylcyclohexanol resulted in low diastereoselectivity, the use of (±)-trans-2-benzylcyclohexanol led to a modest improvement in the diastereoisomeric ratio. soton.ac.uk
Table 1: Effect of Catalyst on the Cyclization of 2-Benzyl-1,3-dimethylcyclohexanol ias.ac.in
| Catalyst | Major Product |
|---|---|
| Polyphosphoric Acid (PPA) | 1,4a-dimethyl-1,2,3,4,4a,9a-hexahydrofluorene |
| Aluminum Chloride (AlCl₃) | 4,9-dimethyl-7,8-benzobicyclo[3.3.1]non-7-ene |
Oxidative Transformations and Pathways
This compound can undergo oxidation to yield the corresponding ketone, 2-benzylcyclohexanone (B1266569). daneshyari.comresearchgate.net This transformation is a common reaction for secondary alcohols and can be achieved using various oxidizing agents. The resulting ketone is a valuable intermediate in organic synthesis.
The oxidation of related substituted cyclohexanols has been studied to understand the influence of different substituents on the reaction. For example, the oxidation of 1-phenylcyclohexanol (B105894) can produce 1-phenylcyclohexanone. The choice of oxidizing agent and reaction conditions can be tailored to achieve the desired transformation efficiently.
Hydrogenation and Hydrodeoxygenation Products as Advanced Intermediates
The hydrogenation and hydrodeoxygenation (HDO) of this compound are significant pathways for the production of advanced intermediates, particularly for high-density biofuels. daneshyari.com In these processes, the hydroxyl group is removed, and the aromatic ring may be saturated, leading to the formation of hydrocarbons.
During the hydrodeoxygenation of 2-benzylphenol (B1197477), this compound is formed as a key intermediate. daneshyari.comsci-hub.seacs.org Subsequent reactions of this compound can lead to the formation of dicyclohexylmethane (B1201802) and perhydrofluorene. daneshyari.com Perhydrofluorene is particularly noteworthy due to its higher density compared to dicyclohexylmethane, making it a desirable component for high-density biofuels. daneshyari.com
The reaction pathway often involves the dehydration of this compound to form (cyclohex-1-en-1-ylmethyl)benzene, which is then further hydrogenated. daneshyari.com The choice of catalyst is crucial in directing the product distribution. For instance, a combination of Pd/C and HZSM-5 has been shown to be effective in converting 2-benzylphenol to a mixture of dicyclohexylmethane and perhydrofluorene, with this compound as an intermediate. daneshyari.com
Table 2: Major Hydrogenation/Hydrodeoxygenation Products of this compound Intermediates daneshyari.com
| Intermediate | Major Products |
|---|---|
| This compound | Dicyclohexylmethane, Perhydrofluorene |
| (Cyclohex-1-en-1-ylmethyl)benzene | Dicyclohexylmethane |
Computational and Theoretical Investigations of 2 Benzylcyclohexanol
Quantum Chemical Studies of Reaction Mechanisms
Quantum chemical calculations are instrumental in mapping out the intricate details of reaction mechanisms involving 2-benzylcyclohexanol. These studies can elucidate the formation of intermediates and transition states, providing a quantitative picture of the reaction landscape. For instance, such methods have been applied to understand the stepwise reaction of 2-bromomethyl-1,3-thiaselenole with 1,3-benzothiazole-2-thiol, which proceeds through seleniranium intermediates. mdpi.com
Density Functional Theory (DFT) Calculations for Transition State Analysis
Density Functional Theory (DFT) has become a important tool for locating and characterizing transition states in chemical reactions. kit.eduyoutube.com This method allows for the calculation of activation energies and the geometry of the highest energy point along a reaction coordinate. The process often involves an initial guess of the transition state structure, which is then refined using algorithms that search for a first-order saddle point on the potential energy surface. kit.eduscm.com The characterization is confirmed by a frequency calculation, where a single imaginary frequency corresponds to the motion along the reaction coordinate. scm.com
DFT calculations can be used to study various reactions, including cyclizations and rearrangements. For example, in the context of related cyclohexanol (B46403) systems, DFT has been used to study the Ru-mediated oxidative cyclization of 1,5-dienes to form tetrahydrofuran-diols. researchgate.net These calculations help rationalize the observed diastereoselectivity by comparing the relative energy profiles of the products. researchgate.net
Elucidation of Solvent Effects on Reaction Energetics and Pathways
The solvent environment can significantly influence the energetics and pathways of a chemical reaction. numberanalytics.comwikipedia.org Computational models are crucial for understanding these effects. chemrxiv.org Solvents can stabilize or destabilize reactants, products, and, most importantly, transition states, thereby altering reaction rates. numberanalytics.comwikipedia.org
Two main approaches are used to model solvent effects: implicit and explicit solvation models. numberanalytics.com
Implicit models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. numberanalytics.com This method is computationally efficient and useful for studying the general effect of solvent polarity. chemrxiv.org
Explicit models involve including individual solvent molecules in the calculation. This approach provides a more detailed picture of specific solvent-solute interactions, such as hydrogen bonding, but is computationally more demanding. chemrxiv.orglibretexts.org
Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are often employed to study reactions in solution. In this approach, the reacting species are treated with quantum mechanics, while the surrounding solvent molecules are treated with molecular mechanics. chemrxiv.orgnih.gov This combined approach has been successfully used to study reactions like the Diels-Alder reaction in various solvents, revealing how solvent-transition state hydrogen bonding can affect activation free-energy barriers. chemrxiv.org For example, studies on the Menshutkin reaction have shown that polar solvents can significantly lower the activation barrier compared to the gas phase or nonpolar solvents. arxiv.org
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a powerful method to explore the conformational landscape and stability of molecules like this compound. These simulations model the movement of atoms over time, offering insights into the dynamic behavior of the molecule. By analyzing the trajectory of the simulation, one can identify the most stable conformations and the transitions between them.
Prediction of Spectroscopic Parameters and Reactivity Descriptors
Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structure validation. For this compound and related compounds, these predictions are valuable for their characterization. researchgate.net
Predicted Spectroscopic Data:
| Spectroscopic Technique | Predicted Parameters and Observations |
| ¹H-NMR | The chemical shifts of protons can be calculated to aid in the assignment of experimental spectra. For this compound, specific signals for the benzylic protons and the proton attached to the hydroxyl-bearing carbon are of interest. |
| ¹³C-NMR | Predicted ¹³C-NMR spectra help in identifying the carbon skeleton of the molecule. researchgate.net |
| Infrared (IR) Spectroscopy | The vibrational frequencies can be computed to predict the IR spectrum. The characteristic O-H stretching frequency is a key feature. For the related 1-benzylcyclohexanol (B154948), the hydroxyl stretch appears around 3350 cm⁻¹. |
| Mass Spectrometry (MS) | Fragmentation patterns in mass spectrometry can be rationalized through computational analysis of bond dissociation energies. For 1-benzylcyclohexanol, a common fragment corresponds to the benzyl (B1604629) group (m/z 92). |
Reactivity descriptors, derived from quantum chemical calculations, offer insights into the chemical reactivity of a molecule. These descriptors include:
Frontier Molecular Orbitals (HOMO and LUMO): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to act as an electron donor or acceptor, respectively.
Electrostatic Potential: This maps the charge distribution on the molecular surface, identifying regions susceptible to nucleophilic or electrophilic attack.
Aromaticity Indices: For the benzyl group, indices like the Nucleus-Independent Chemical Shift (NICS) can quantify its aromatic character. researchgate.net
These computational tools, from DFT to MD simulations, provide a comprehensive theoretical framework for understanding the chemical properties and reactivity of this compound.
Applications of 2 Benzylcyclohexanol As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Natural Products and Analogues
2-Benzylcyclohexanol has been utilized as a structural component in the synthesis of molecules that are analogues of or contain motifs found in natural products. Specifically, its derivatives have been employed in reactions to create substituted tetrahydrofuran (B95107) (THF) rings, which are core structural units in numerous bioactive natural products.
In studies on permanganate-mediated oxidative cyclization, esters derived from (±)-trans-2-benzylcyclohexanol have been used as precursors. soton.ac.uk This type of reaction is a practical method for creating 2,5-dihydroxyalkyl-substituted tetrahydrofuran-diols from 1,5-diene precursors. researchgate.net These THF-diols are key building blocks for the synthesis of natural products such as the monoterpene linalool (B1675412) oxide. researchgate.net While serving as a chiral controller in these cyclizations, research has shown that the diastereoselectivity can be influenced by the nature of the substituent on the cyclohexanol (B46403) ring. For instance, while (±)-trans-2-benzylcyclohexanol provided a certain level of diastereoselectivity, the use of a bulkier auxiliary like (±)-trans-2-tritylcyclohexanol led to a dramatic improvement in the diastereoisomeric ratio. soton.ac.uk
Utilization in Material Science Applications
The chemical structure of this compound makes it a valuable precursor in the field of material science, particularly for creating renewable polymers and high-energy-density fuel additives.
This compound (2BCH) serves as a critical intermediate in the synthesis of novel, fully bio-based, high-performance polyesters. acs.orgnih.gov The process begins with the hydrogenation of 2-benzylphenol (B1197477) (2BP), a lignin-derived compound, over a Palladium-on-carbon (Pd/C) catalyst, which invariably produces 2BCH. acs.orgnih.gov The 2BCH is then further processed to create the bicyclic diol 4,4′-methylenebiscyclohexanol (MBC). nih.gov
This rigid, bio-derived diol (MBC) is then used as a monomer in two-step melt polymerization with various co-monomers, such as dimethyl terephthalate (B1205515) (DMTA) or dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD), to produce polyesters. nih.gov These polymers exhibit industrially relevant glass transition temperatures (Tg) and high thermal stability, making them promising alternatives to conventional plastics. nih.gov
Table 1: Thermal Properties of High-Performance Polyesters Derived from the this compound Pathway
| Polymer Composition | Glass Transition Temperature (T_g) | Decomposition Temperature (T_d) |
|---|---|---|
| MBC + Dimethyl terephthalate (DMTA) | 103–142 °C | 261–365 °C |
| MBC + Dimethyl furan-2,5-dicarboxylate (DMFD) | 103–142 °C | 261–365 °C |
Data sourced from research on polyesters derived from the MBC diol, which is synthesized via this compound. nih.gov
An attractive end-of-life option for the high-performance polyesters derived from the this compound pathway is their chemical recycling into bio-derived jet fuel additives. acs.orgnih.gov The polyesters can be efficiently depolymerized to recover the MBC diol monomer with yields up to 90%. acs.orgnih.gov
This recovered monomer can then undergo catalytic hydrodeoxygenation to produce two distinct high-performance jet fuel additives. acs.org The specific product is determined by the catalyst and reaction conditions:
JF-1 (Perhydrofluorene): Formed when the reaction is catalyzed solely by Pd/C, which facilitates a ring closure of the 2BCH intermediate. acs.orgnih.gov
JF-2 (Dicyclohexylmethane): Formed in the presence of an acidic zeolite catalyst (e.g., HZSM-5) in addition to a metal catalyst like Palladium or Nickel. acs.orgnih.gov
These bio-derived additives, particularly JF-1, exhibit high density and volumetric heat values, making them excellent candidates for blending with conventional jet fuels to improve performance. acs.orgresearchgate.net The density of JF-1 (0.96 g mL⁻¹) is notably higher than that of the high-performance petroleum-derived jet fuel JP-10 (0.94 g mL⁻¹). acs.orgresearchgate.net
Table 2: Properties of Bio-Derived Jet Fuel Additives from the this compound Pathway
| Compound | Density (g mL⁻¹) | Volumetric Heat Value (MJ L⁻¹) |
|---|---|---|
| JF-1 (Perhydrofluorene) | 0.96 | 40.1 |
| JF-2 (Dicyclohexylmethane) | 0.88 | 36.8 |
| JP-10 (Standard) | 0.94 | Not specified |
Data sourced from studies on the conversion of lignin-derived building blocks to jet fuel additives. acs.orgresearchgate.net
Precursor for Renewable Polymers and High-Performance Thermoplastics
Employment as a Chiral Auxiliary in Asymmetric Organic Synthesis
The chiral form of trans-2-benzylcyclohexanol is employed as a chiral auxiliary in asymmetric synthesis to control the stereochemical outcome of a reaction. soton.ac.uk A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to bias the formation of one stereoisomer over another, after which it can typically be recovered. wikipedia.org
In permanganate-mediated oxidative cyclization reactions of dienoates, (±)-trans-2-benzylcyclohexanol has been tested as a chiral auxiliary. soton.ac.uk The auxiliary is attached to the dienoate precursor, and its stereogenic centers direct the approach of the oxidant, influencing the stereochemistry of the resulting cyclic product. While it was found to be effective, its performance was compared with other auxiliaries bearing different substituents at the 2-position of the cyclohexanol ring.
Table 3: Diastereoselectivity in Oxidative Cyclization Using Various Chiral Auxiliaries
| Chiral Auxiliary | Diastereoisomeric Ratio (dr) |
|---|---|
| (±)-trans-2-benzylcyclohexanol | 1.32 : 1 |
| (±)-trans-2-(anthracen-9-yl)cyclohexanol | 1.75 : 1 |
| (±)-trans-2-benzhydrylcyclohexanol | 1.79 : 1 |
| (±)-trans-2-tritylcyclohexanol | 97 : 3 |
Data reflects the diastereoselectivity for the oxidative cyclization of a 1,5-dienoate precursor. soton.ac.uk
Future Research Directions and Emerging Methodologies
Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity
The synthesis of 2-Benzylcyclohexanol, particularly its stereoisomers, is a key area where new catalytic systems can offer substantial improvements. Research is moving beyond traditional stoichiometric reagents towards more sophisticated and sustainable catalytic methods.
One promising direction is the development of advanced hydrogenation catalysts for the synthesis of this compound from 2-benzylphenol (B1197477). While traditional catalysts like rhodium on carbon (Rh/C) are effective, future work focuses on creating catalysts that offer higher selectivity under milder conditions. For instance, bimetallic nanoparticles or catalysts with specific metal-support interactions are being explored to enhance the selective hydrogenation of the phenolic ring while preserving the benzyl (B1604629) group. The goal is to achieve high yields of the desired cis or trans isomers with minimal byproducts.
Another area of intense research is the asymmetric hydrogenation of 2-benzylidenecyclohexanone (B74925) to produce enantiomerically pure this compound. Chiral catalysts, particularly those based on ruthenium and rhodium complexes with chiral phosphine (B1218219) ligands, are at the forefront of this effort. The development of new ligands that create a more effective chiral environment around the metal center is crucial for improving enantioselectivity. The focus is on designing catalysts that are not only highly selective but also robust, recyclable, and require low catalyst loading.
| Catalyst Type | Target Reaction | Research Focus | Desired Outcome |
| Bimetallic Nanoparticles | Hydrogenation of 2-benzylphenol | Enhanced metal-support interactions | High selectivity to specific stereoisomers under mild conditions |
| Chiral Ru/Rh Complexes | Asymmetric hydrogenation of 2-benzylidenecyclohexanone | Novel chiral phosphine ligand design | High enantioselectivity, catalyst recyclability, low loading |
| Organocatalysts | Asymmetric aldol (B89426)/Grignard type reactions | Development of new chiral small molecules | Metal-free, environmentally benign synthesis of specific stereoisomers |
Advanced Spectroscopic Techniques for Real-time Mechanistic Probing
A detailed understanding of reaction mechanisms is fundamental to optimizing reaction conditions and catalyst design. The transient nature of intermediates in the synthesis of this compound makes their study challenging. Advanced spectroscopic techniques that allow for real-time, in-situ monitoring are therefore invaluable.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, particularly techniques like Rapid Injection NMR, can be employed to observe the formation and consumption of intermediates in real-time. This can provide critical insights into the kinetics and mechanism of reactions such as the Grignard addition to 2-benzylcyclohexanone (B1266569).
In-situ Infrared (IR) and Raman spectroscopy are also powerful tools for probing the reaction mechanism as it occurs. By monitoring the vibrational modes of reactants, intermediates, and products, researchers can track the progress of the reaction and identify key transient species. For instance, in the catalytic hydrogenation of 2-benzylidenecyclohexanone, in-situ IR can help in understanding the binding of the substrate to the catalyst surface and the subsequent hydrogenation steps.
These advanced techniques provide a wealth of data that can be used to construct detailed energy profiles of the reaction, validate computational models, and ultimately guide the development of more efficient synthetic routes to this compound.
Integrated Computational and Experimental Approaches for Rational Design of Reactions
The synergy between computational chemistry and experimental work represents a paradigm shift in how chemical reactions are designed and optimized. For a molecule like this compound, this integrated approach can accelerate the discovery of new synthetic methodologies.
Density Functional Theory (DFT) calculations are increasingly used to model reaction pathways for the synthesis of this compound. These calculations can predict the transition state energies for different stereochemical outcomes, thereby explaining the origins of selectivity observed with different catalysts or reaction conditions. For example, DFT can be used to model the interaction of a chiral catalyst with 2-benzylidenecyclohexanone, helping to rationalize why a particular enantiomer of the product is formed preferentially.
This computational insight allows for the rational design of new catalysts and reaction conditions. Instead of a trial-and-error approach, researchers can use computational screening to identify promising catalyst candidates before synthesizing and testing them in the lab. This "in silico" design process can significantly reduce the time and resources required for catalyst development.
The experimental validation of these computational predictions is a crucial part of this integrated approach. The data obtained from advanced spectroscopic techniques, as mentioned in the previous section, can be directly compared with the computational models, leading to a cycle of prediction, testing, and refinement that drives scientific progress forward.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
